1-Vinylnaphthalene
Overview
Description
1-Vinylnaphthalene is an organic compound with the molecular formula C₁₂H₁₀ . It is a derivative of naphthalene, where a vinyl group is attached to the first carbon of the naphthalene ring. This compound is a colorless to pale yellow liquid with a distinct aromatic odor. It is used as an intermediate in organic synthesis and has applications in various fields, including polymer chemistry and materials science .
Mechanism of Action
Target of Action
1-Vinylnaphthalene is a chemical compound that has been studied for its potential applications in various fields . .
Mode of Action
It has been used in the synthesis of 1-naphthyl-1,2-ethanediol, which can further be utilized as a metal hydrogenated catalyst . It may also be used as a substrate material to produce azidocyanation based products .
Biochemical Pathways
It’s known that this compound can undergo cationic polymerization . The polymers have low molecular weights, which is due to transfer reactions and in agreement with the results of quantum chemical calculations .
Result of Action
It’s known that the compound can participate in the synthesis of other compounds and in polymerization reactions .
Action Environment
It’s known that the compound has a boiling point of 135-138 °c and a density of 104 g/mL at 25 °C . These properties could potentially be influenced by environmental conditions such as temperature and pressure.
Biochemical Analysis
Biochemical Properties
It is known to be a precursor of polynuclear aromatic hydrocarbons in tobacco smoke
Molecular Mechanism
It is known that the compound can undergo cationic polymerization , but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not yet clear.
Temporal Effects in Laboratory Settings
In laboratory settings, the photocycloaddition reaction of naphthalene side groups in poly (1-vinylnaphthalene) has been studied. The reaction proceeds following the first order kinetics to a high conversion of 70% in cyclohexane, while in dichloromethane the reaction levels off at a very low conversion of 20% .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Vinylnaphthalene can be synthesized through several methods:
Dehydration of 1-(1-naphthyl)ethanol: This method involves the dehydration of 1-(1-naphthyl)ethanol using a dehydrating agent such as potassium bisulfate (KHSO₄) under vacuum conditions.
Vinylation of naphthalene: This method involves the reaction of naphthalene with vinyl chloride in the presence of a catalyst such as aluminum chloride (AlCl₃) to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the vinylation of naphthalene due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Vinylnaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Cationic Polymerization: Initiators like titanium tetrachloride (TiCl₄) and solvents like dichloromethane (CH₂Cl₂) are commonly used.
Major Products:
Polymerization: Poly(this compound)
Oxidation: 1-naphthaldehyde, 1-naphthoic acid
Scientific Research Applications
1-Vinylnaphthalene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of poly(this compound), which has applications in the production of specialty polymers and materials.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Vinylnaphthalene: Similar to 1-vinylnaphthalene but with the vinyl group attached to the second carbon of the naphthalene ring.
1-Vinyl-4-methoxynaphthalene: A derivative with a methoxy group attached to the fourth carbon of the naphthalene ring.
Uniqueness: this compound is unique due to its specific reactivity and applications in polymer chemistry. Its ability to undergo cationic polymerization and form specialty polymers distinguishes it from other vinyl derivatives .
Properties
IUPAC Name |
1-ethenylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGDKDTUCAWDAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25135-12-0 | |
Record name | Poly(1-vinylnaphthalene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25135-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90949434 | |
Record name | 1-Ethenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-74-4, 26588-32-9 | |
Record name | 1-Vinylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=826-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Vinylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylnaphthalene (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026588329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-vinylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-VINYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF20CJ2K0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1-Vinylnaphthalene has a molecular formula of C12H10 and a molecular weight of 154.21 g/mol.
A: Commonly used techniques include infrared (IR) spectroscopy [] and nuclear magnetic resonance (NMR) spectroscopy []. IR spectroscopy helps identify functional groups present in the molecule, while NMR spectroscopy provides information about the structure and environment of the hydrogen and carbon atoms.
A: Incorporating this compound into birch wood significantly reduces water absorption and swelling, enhancing the durability and service life of the resulting wood-polymer composites []. This improvement stems from the polymerization of this compound within the wood structure, effectively sealing it against moisture.
A: Yes, this compound can be copolymerized with other monomers like acrylonitrile and ethylene-propylene-diene terpolymer (EPDM) to create graft terpolymers []. This modification significantly improves the thermal stability, tensile strength, light resistance, and weatherability of the resulting material compared to the unmodified polymers.
A: Poly(this compound) displays delayed fluorescence at low temperatures (e.g., 77K) due to triplet-triplet annihilation arising from intramolecular triplet energy transfer through the naphthalene chromophores [, ]. This phenomenon is not observed in its monomeric counterpart, 1-ethylnaphthalene, highlighting the role of the polymer chain in facilitating energy migration.
A: Yes, this compound can be thermally converted to acenaphthene with high selectivity at high temperatures (e.g., 700 °C) under low pressure in an inert atmosphere like nitrogen []. This reaction proceeds through a radical chain mechanism involving hydrogen atom transfer and cyclization steps.
A: Computational chemistry allows researchers to explore the conformational space of poly(vinylnaphthalene)s by constructing energy contour maps []. These maps illustrate the energetic landscape of the polymer chain as a function of bond rotations, enabling the identification of preferred conformations and potential excimer-forming sites. This information provides valuable insights into the polymer's photophysical properties and behavior.
A: Yes, these copolymers can be designed to create hydrophobic cavities in aqueous solutions, mimicking a "cavity wall insulation" effect [, ]. These cavities offer a protective environment for sequestering and analyzing hydrophobic molecules like pyrene and benzophenone in aqueous media. This property makes them potentially valuable tools in fluorescence and phosphorescence analysis of such analytes.
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